molecular formula C16H17F3N4O2S2 B2574343 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392296-85-4

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2574343
CAS No.: 392296-85-4
M. Wt: 418.45
InChI Key: COYUCEDMLIWPST-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C16H17F3N4O2S2 and its molecular weight is 418.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide is DNA, specifically within the minor groove . This interaction with DNA is a common mechanism for many pharmaceuticals and bioactive compounds, as it allows the compound to influence the transcription and replication processes.

Mode of Action

N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide interacts with its target by binding to the DNA duplex . This binding affinity is particularly strong, resulting in the formation of a stable complex . The compound’s interaction with DNA results in changes to the DNA’s structure and function, which can influence the activity of various genes and proteins.

Pharmacokinetics

Its strong binding affinity for dna suggests that it may have good bioavailability and be able to effectively reach its target within the body .

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology and anti-inflammatory research. This article explores its biological activity, synthesis, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition characterized by the presence of a thiadiazole moiety, a trifluoromethyl-substituted phenyl group, and an amide linkage. Its molecular formula is C₁₄H₁₈F₃N₃O₂S, with a molecular weight of approximately 400.47 g/mol. The incorporation of these functional groups suggests diverse biological activities.

Anticancer Properties

Preliminary studies indicate that this compound may act as an inhibitor of dihydrofolate reductase (DHFR) . This enzyme is crucial for nucleotide synthesis and cell proliferation, making it a significant target in cancer therapy. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cells, potentially leading to anticancer effects .

Anti-inflammatory Activity

Similar compounds have shown promising anti-inflammatory effects. The presence of the thiadiazole ring may enhance the compound's ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between this compound and various biological targets. Software tools like AutoDock Vina are utilized to predict binding affinities and elucidate mechanisms of action at the molecular level. These studies suggest that the compound may exhibit selective binding to DHFR and other relevant targets.

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparative analysis with structurally related compounds is essential. The following table summarizes notable compounds with similar structures and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
N-(5-benzylthio)-1,3,4-thiadiazoleBenzylthio groupAnticancer activity against multiple cell lines
5-(trifluoromethyl)-1,3,4-thiadiazole derivativesTrifluoromethyl groupAntimicrobial and anticancer properties
N-(4-acetyl)-5-(phenyl)-thiadiazoleAcetyl and phenyl groupsNoted for cytotoxic effects against cancer cells

This table highlights the versatility of thiadiazole derivatives in medicinal chemistry while underscoring the unique combination of functional groups present in this compound that may enhance its biological activity compared to others.

Study 1: Inhibition of DHFR Activity

A study investigating the inhibition of DHFR by related thiadiazole derivatives reported significant inhibition rates at low micromolar concentrations. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 0.5 to 10 µM against DHFR .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another research effort evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). Compounds structurally similar to this compound demonstrated cytotoxicity with IC50 values below 20 µM . These findings support further exploration of this compound's potential as an anticancer agent.

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S2/c1-2-3-8-12(24)21-14-22-23-15(27-14)26-9-13(25)20-11-7-5-4-6-10(11)16(17,18)19/h4-7H,2-3,8-9H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYUCEDMLIWPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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